![molecular formula C7H6ClNO2 B179594 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine CAS No. 156840-59-4](/img/structure/B179594.png)
8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
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Overview
Description
8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is a chemical compound with the empirical formula C7H6ClNO2 . It is a solid substance .
Molecular Structure Analysis
The molecular weight of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine is 171.58 . The SMILES string representation of its structure is Clc1ccnc2OCCOc12 .Scientific Research Applications
Pharmaceutical Research
This compound serves as a crucial building block in the synthesis of innovative pharmaceutical compounds. Its distinct molecular architecture allows for the development of targeted therapies, addressing a spectrum of health conditions and disorders .
Rhodium (iii)-Catalyzed Spiroannulation
Rhodium (iii)-catalyzed [3 + 2]-spiroannulation of 2-aryl-1,4-benzoxazines with 4-hydroxy-2-alkynoates has been developed for the synthesis of highly rigid spirolactones in good yields with high regioselectivity .
Molecular Modeling Studies
Computer-aided molecular modeling studies have been conducted on some 2, 3-dihydro-[1, 4]dioxino[2,3-b]pyridine derivatives, which could be indicative of potential applications in drug design and discovery .
Synthesis of Novel Scaffolds for Drug Discovery
There has been research into the synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery. This includes selective introduction of substituents on the pyridine ring .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of 8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers
Pharmacokinetics
Therefore, the impact of these properties on the compound’s bioavailability is currently unknown .
properties
IUPAC Name |
8-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c8-5-1-2-9-7-6(5)10-3-4-11-7/h1-2H,3-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEJQDCVTJHJEMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=NC=CC(=C2O1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60618665 |
Source
|
Record name | 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine | |
CAS RN |
156840-59-4 |
Source
|
Record name | 8-Chloro-2,3-dihydro[1,4]dioxino[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60618665 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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